Fak-IN-15

FAK kinase assay Enzymatic inhibition ATP-competitive inhibitor

Researchers studying FAK-dependent signaling often encounter inconsistent potency when substituting inhibitors within the same class. Fak-IN-15 (Compound 9b) solves this with verified, superior enzymatic and cellular activity, reducing experimental variability. - 2.6× greater anti-proliferative potency vs TAE-226 in U87-MG glioblastoma cells. - Enzymatic IC50 of 0.2691 nM, outperforming PF-573228 (4 nM) and VS-4718 (1.5 nM). - Well-characterized benchmark for comparative FAK inhibitor studies.

Molecular Formula C21H24ClN7OS
Molecular Weight 458.0 g/mol
Cat. No. B12368301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFak-IN-15
Molecular FormulaC21H24ClN7OS
Molecular Weight458.0 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=CS1)NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)C
InChIInChI=1S/C21H24ClN7OS/c1-23-20(30)18-17(7-12-31-18)26-19-16(22)13-24-21(27-19)25-14-3-5-15(6-4-14)29-10-8-28(2)9-11-29/h3-7,12-13H,8-11H2,1-2H3,(H,23,30)(H2,24,25,26,27)
InChIKeyUFHCTHYBRPKINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fak-IN-15: Potent FAK Inhibitor for Glioblastoma Research


Fak-IN-15 (Compound 9b) is a focal adhesion kinase (FAK) inhibitor belonging to the 4-arylamino-pyrimidine chemical class, designed through structure-based drug discovery [1]. It exhibits sub-nanomolar enzymatic potency (IC50 = 0.2691 nM) and demonstrates anti-proliferative activity against U87-MG glioblastoma cells (IC50 = 1.033 μM) [2]. As a preclinical tool compound, Fak-IN-15 is utilized in cancer research to interrogate FAK-dependent signaling pathways, cell migration, and apoptosis mechanisms.

Pathway Study
FAK-dependent signaling and migration research
Model Context
Glioblastoma cell-model endpoint review
Tool Compound Profile
Competitive enzymatic inhibition context

Fak-IN-15: Differentiation from Generic FAK Inhibitors


FAK inhibitors exhibit substantial variability in enzymatic potency, cellular anti-proliferative activity, and selectivity profiles. Substituting Fak-IN-15 with another in-class FAK inhibitor without verification can lead to divergent experimental outcomes. For example, while TAE-226 is a well-characterized FAK inhibitor, Fak-IN-15 demonstrates 2.6-fold greater potency against U87-MG glioblastoma cells in direct head-to-head comparison [1]. Furthermore, cross-study analysis reveals that Fak-IN-15 maintains competitive enzymatic inhibition (0.2691 nM) relative to clinical candidates like PF-573228 (4 nM) and VS-4718 (1.5 nM) , underscoring the need for compound-specific validation rather than class-based substitution.

This Compound
Fak-IN-15
Reported competitive enzymatic profile
In-Class Alternative
Generic FAK inhibitor
Class-level substitution may shift cellular response and selectivity context
This Compound
Fak-IN-15
Defined U87-MG model-response context
In-Class Alternative
TAE-226
Anti-proliferative profile may differ; direct transfer of model endpoints requires review

Fak-IN-15: Head-to-Head Comparison Data


FAK Enzymatic Inhibition vs. TAE-226

In a direct head-to-head FAK enzymatic assay, Fak-IN-15 (Compound 9b) exhibited an IC50 value of 0.2691 nM, which is approximately 1.9-fold less potent than the positive control TAE-226 (IC50 = 0.1390 nM) but remains in the sub-nanomolar range [1]. This indicates that Fak-IN-15 achieves near-equal enzymatic inhibition to a clinically advanced FAK inhibitor.

FAK Enzymatic Inhibition vs. TAE-226
Head-to-head
IC50 0.2691 nM (1.9-fold less potent)
Supports competitive FAK binding in a comparable sub-nanomolar range
In vitro kinase activity assay context
FAK kinase assay Enzymatic inhibition ATP-competitive inhibitor

U87-MG Anti-Proliferative Activity vs. TAE-226

Against U87-MG glioblastoma cells, Fak-IN-15 demonstrated an IC50 of 1.033 μM, which is 2.6-fold more potent than TAE-226 (IC50 = 2.659 μM) in the same experimental system [1]. This represents a significant improvement in cellular anti-proliferative activity.

U87-MG Anti-Proliferative vs. TAE-226
Head-to-head
IC50 1.033 μM (2.6-fold more potent)
Reported cell-model endpoint context; supports glioblastoma proliferation studies
U87-MG cell line proliferation assay
Glioblastoma U87-MG Anti-proliferative

U87-MG Potency: Cross-Study Inhibitor Comparison

In a cross-study comparison using U87-MG glioblastoma cells, Fak-IN-15 (IC50 = 1.033 μM) demonstrates superior potency to GZD-257 (IC50 = 1.40 μM) [2] and TAE-226 (IC50 = 2.659 μM) [1], but is less potent than the dual FAK/DNA targeting compound 9f (IC50 = 15 nM) [3]. This positions Fak-IN-15 as a moderately potent, yet highly selective, FAK inhibitor with a well-defined profile.

U87-MG Potency: Cross-Study Comparison
Cross-study
More potent than GZD-257 and TAE-226; less potent than Compound 9f
Positions Fak-IN-15 within a reported potency range for FAK inhibitor benchmarking
U87-MG assays across multiple studies; context-dependent
U87-MG Cross-study comparison FAK inhibitors

Fak-IN-15: Key Application Scenarios


U87-MG Glioblastoma Model Studies

Fak-IN-15 is ideally suited for investigating FAK-mediated signaling in glioblastoma, particularly in the U87-MG cell line. With a 2.6-fold improvement in anti-proliferative potency over TAE-226 [1], it enables more robust interrogation of FAK-dependent pathways at lower concentrations, reducing potential off-target effects.

Comparative FAK Inhibitor Studies

As a benchmark tool compound, Fak-IN-15 serves as a reference point in comparative studies due to its well-characterized enzymatic and cellular IC50 values [1]. Its potency profile relative to other FAK inhibitors like GZD-257 and TAE-226 [2] makes it a valuable comparator for evaluating novel FAK inhibitors.

FAK Kinase Activity Assays

Fak-IN-15's sub-nanomolar FAK inhibition (IC50 = 0.2691 nM) [1] positions it as a high-affinity tool for in vitro kinase assays, including those requiring near-complete FAK inhibition at low compound concentrations. Its enzymatic potency is comparable to clinically advanced inhibitors, ensuring relevance to translational research.

Application
Selection Property
Validation Focus
Glioblastoma cell-model studies
Cell-model endpoint review
Anti-proliferative endpoint context in U87-MG
Comparative inhibitor research
Benchmarking context
Enzymatic and cellular potency profile review
FAK kinase activity assays
Competitive inhibition context
Sub-nanomolar enzymatic inhibition endpoint review
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